molecular formula C20H17ClN4O3 B3045606 1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-isopropylquinazoline-2,4(1H,3H)-dione CAS No. 1105197-19-0

1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-isopropylquinazoline-2,4(1H,3H)-dione

Cat. No.: B3045606
CAS No.: 1105197-19-0
M. Wt: 396.8
InChI Key: TVKRFMKALYJAAJ-UHFFFAOYSA-N
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Description

1-((3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-isopropylquinazoline-2,4(1H,3H)-dione is a heterocyclic compound featuring a quinazoline-2,4-dione core substituted with a 3-isopropyl group and a 1,2,4-oxadiazole-linked 2-chlorophenyl moiety. The quinazoline-dione scaffold is known for its pharmacological relevance, particularly in anticancer and antimicrobial research, while the 1,2,4-oxadiazole ring enhances metabolic stability and binding affinity to biological targets.

Properties

IUPAC Name

1-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-propan-2-ylquinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4O3/c1-12(2)25-19(26)14-8-4-6-10-16(14)24(20(25)27)11-17-22-18(23-28-17)13-7-3-5-9-15(13)21/h3-10,12H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVKRFMKALYJAAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301116130
Record name 1-[[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(1-methylethyl)-2,4(1H,3H)-quinazolinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301116130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1105197-19-0
Record name 1-[[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(1-methylethyl)-2,4(1H,3H)-quinazolinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1105197-19-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(1-methylethyl)-2,4(1H,3H)-quinazolinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301116130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-isopropylquinazoline-2,4(1H,3H)-dione is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the realm of anticancer research. This article reviews the biological activity of this compound, focusing on its synthesis, in vitro evaluations, and mechanisms of action.

Chemical Structure and Properties

The compound features a complex structure that includes a quinazoline core and an oxadiazole moiety. The presence of the 2-chlorophenyl group is significant as it may influence the pharmacological properties and biological interactions of the molecule.

Anticancer Activity

Several studies have reported on the anticancer properties of oxadiazole derivatives. The incorporation of oxadiazole into various scaffolds has been linked to enhanced cytotoxicity against multiple cancer cell lines:

  • Cell Line Sensitivity : In vitro studies demonstrated that derivatives containing the oxadiazole ring showed significant cytotoxic effects against human cancer cell lines such as MDA-MB-231 (breast cancer), KCL-22 (lymphoblastoid), and HeLa (cervical cancer) . The compound's IC50 values indicate its potency; for instance, certain derivatives exhibited IC50 values in the low micromolar range.
CompoundCell LineIC50 (µM)
1MDA-MB-2316.3
2KCL-228.3
3HeLa9.6

The proposed mechanism of action for this class of compounds involves:

  • Induction of Apoptosis : Fluorescence microscopy studies indicated that treated cells exhibited morphological changes consistent with apoptosis, including chromatin condensation and membrane blebbing .
  • Inhibition of Cell Proliferation : The MTT assay results suggested that the compound significantly inhibits mitochondrial activity in cancer cells, correlating with reduced cell viability .

Structure-Activity Relationship (SAR)

Research into SAR has revealed that modifications to the oxadiazole and quinazoline components can significantly alter biological activity:

  • Hydroxyl Substituents : The presence of hydroxyl groups in fatty acid chains linked to oxadiazole derivatives enhances cytotoxicity due to increased membrane permeability and drug retention in cancer cells .
  • Chlorine Substituents : The introduction of chlorine atoms on aromatic rings has been shown to improve binding affinity to biological targets, potentially increasing efficacy .

Case Studies

A notable case study involved a series of synthesized 1,2,4-oxadiazole derivatives evaluated for their anticancer properties. Among these, compounds with specific substitutions demonstrated superior activity against prostate (DU-145) and lung (A549) cancer cell lines compared to standard chemotherapeutics like doxorubicin .

Comparison with Similar Compounds

Compound 6h ()

  • Structure : 5-[2-(4-Chlorophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
  • Key Features :
    • Benzoxazole-triazole hybrid with a 4-chlorophenyl substituent.
    • Thione (-C=S) and triazole functionalities.
  • Comparison :
    • Similarities : Both compounds incorporate chlorophenyl groups and nitrogen-rich heterocycles (oxadiazole vs. triazole-thione).
    • Differences : The target compound’s quinazoline-dione core is absent in 6h, which instead uses a benzoxazole-triazole scaffold. The thione group in 6h may enhance metal-binding activity, whereas the oxadiazole in the target compound improves lipophilicity .

Imazaquin ()

  • Structure: 2-(4,5-Dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl)-3-quinolinecarboxylic acid
  • Key Features: Imidazolone-quinoline hybrid with carboxylic acid. Herbicidal activity via acetolactate synthase inhibition.
  • Comparison: Similarities: Both contain bicyclic nitrogenous cores (quinazoline vs. quinoline). Differences: Imazaquin’s carboxylic acid and imidazolone groups enable herbicidal action, contrasting with the target compound’s lack of ionizable groups. The oxadiazole in the target may confer different pharmacokinetic properties .

Functional Group and Substituent Analysis

Chlorophenyl Substituents

  • Target Compound : 2-Chlorophenyl on oxadiazole.
  • Compound 6h : 4-Chlorophenyl on benzoxazole.
  • Impact : The position of the chlorine atom (ortho vs. para) affects steric and electronic interactions. Ortho-substitution in the target compound may hinder rotation, enhancing target specificity .

Dione Functionality

  • Target Compound : Quinazoline-2,4-dione.
  • Methazole (): 3,5-Dione.
  • Impact : The dione position influences hydrogen-bonding capacity. Quinazoline-2,4-dione’s planar structure may facilitate intercalation with DNA or enzymes, whereas 3,5-diones (e.g., methazole) are less conformationally constrained .

Pharmacological and Physicochemical Properties

Pharmacological Activity

  • Anticancer Activity : Quinazoline-diones inhibit topoisomerases and kinases. The oxadiazole group may enhance cytotoxicity compared to triazole-thiones (e.g., 6h) .
  • Antimicrobial Potential: Chlorophenyl-oxadiazole hybrids exhibit broad-spectrum antimicrobial effects, likely due to membrane disruption or enzyme inhibition.

Physicochemical Comparison

Property Target Compound Compound 6h Imazaquin
Molecular Weight ~415 g/mol (estimated) 419 g/mol 364 g/mol
LogP (Lipophilicity) High (oxadiazole, Cl) Moderate (thione) Low (carboxylic acid)
Hydrogen Bond Acceptors 7 6 5
Key Functional Groups Quinazoline-dione, oxadiazole Triazole-thione, benzoxazole Imidazolone, quinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-isopropylquinazoline-2,4(1H,3H)-dione
Reactant of Route 2
1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-isopropylquinazoline-2,4(1H,3H)-dione

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